N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1803472-74-3
VCID: VC11563791
InChI: InChI=1S/C16H20N2O2S/c1-17-15(13-9-5-3-6-10-13)16(18-21(2,19)20)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3/t15-,16-/m0/s1
SMILES:
Molecular Formula: C16H20N2O2S
Molecular Weight: 304.4 g/mol

N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide

CAS No.: 1803472-74-3

VCID: VC11563791

Molecular Formula: C16H20N2O2S

Molecular Weight: 304.4 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide - 1803472-74-3

Description

N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide is a compound that belongs to the sulfonamide class of chemicals. Sulfonamides are widely recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound.

Synthesis

The synthesis of N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide typically involves the following steps:

  • Preparation of the Chiral Intermediate:

    • Starting with a chiral precursor such as (1S,2S)-diphenylethanolamine.

    • The chiral centers are preserved during synthesis to maintain stereoselectivity.

  • Introduction of the Sulfonamide Group:

    • Reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

    • This step forms the methanesulfonamide functional group.

  • Purification:

    • The product is purified using recrystallization or chromatographic techniques to ensure high enantiomeric purity.

Structural Insights and Crystallography

The compound's molecular geometry is characterized by:

  • A rigid backbone due to the diphenylethyl moiety.

  • Hydrogen bonding potential through the sulfonamide (-SO2NH-) group.

  • Conformational stability provided by steric interactions between phenyl rings.

Crystallographic data for similar sulfonamides reveal that these compounds often form hydrogen-bonded networks in solid-state structures.

CAS No. 1803472-74-3
Product Name N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide
Molecular Formula C16H20N2O2S
Molecular Weight 304.4 g/mol
IUPAC Name N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide
Standard InChI InChI=1S/C16H20N2O2S/c1-17-15(13-9-5-3-6-10-13)16(18-21(2,19)20)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3/t15-,16-/m0/s1
Standard InChIKey QCBGDOGGSSKUNG-HOTGVXAUSA-N
Isomeric SMILES CN[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)NS(=O)(=O)C
Canonical SMILES CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NS(=O)(=O)C
Purity 95
PubChem Compound 124098602
Last Modified Aug 25 2023

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